4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate
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Overview
Description
4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate is a complex organic compound characterized by its unique structural components, including phenyl, phenoxycarbonyl, and thienylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Phenoxycarbonyl Intermediate: This step involves the reaction of phenol with phosgene to form phenyl chloroformate.
Thienylsulfonylation: The phenyl chloroformate is then reacted with 2-thiophenesulfonyl chloride in the presence of a base such as triethylamine to form the thienylsulfonyl intermediate.
Coupling Reaction: The final step involves the coupling of the thienylsulfonyl intermediate with 4-aminophenyl phenyl carbonate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The phenyl and phenoxycarbonyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenoxycarbonyl and thienylsulfonyl groups play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Phenoxycarbonyl)amino]phenyl phenyl carbonate
- 4-[(2-Thienylsulfonyl)amino]phenyl phenyl carbonate
- Phenyl phenyl carbonate
Uniqueness
Compared to similar compounds, 4-[(Phenoxycarbonyl)(2-thienylsulfonyl)amino]phenyl phenyl carbonate is unique due to the presence of both phenoxycarbonyl and thienylsulfonyl groups
Properties
IUPAC Name |
[4-[phenoxycarbonyl(thiophen-2-ylsulfonyl)amino]phenyl] phenyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO7S2/c26-23(30-19-8-3-1-4-9-19)25(34(28,29)22-12-7-17-33-22)18-13-15-21(16-14-18)32-24(27)31-20-10-5-2-6-11-20/h1-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRFCFLFLPVNFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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